3-chloro-4-fluoro-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-N-(propan-2-yl)aniline is an organic compound characterized by the presence of a chloro group, a fluoro group, and an isopropylamino group attached to an aniline ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: The compound can be synthesized by the direct halogenation of aniline derivatives
N-Alkylation: The N-(propan-2-yl) group can be introduced through N-alkylation reactions, where aniline is reacted with isopropyl chloride in the presence of a suitable base.
Industrial Production Methods: In industrial settings, the compound is typically produced through a multi-step synthesis process involving the controlled addition of halogens and subsequent alkylation reactions. The process is optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Nitrobenzene, benzoic acid.
Reduction: Aniline derivatives.
Substitution: Nitro derivatives, sulfonic acid derivatives.
Scientific Research Applications
3-Chloro-4-fluoro-N-(propan-2-yl)aniline finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloro-4-fluoro-N-(propan-2-yl)aniline exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
4-Chloro-3-fluoro-N-(propan-2-yl)aniline: Similar structure with different positions of halogens.
3-Chloro-4-fluoro-N-(butan-2-yl)aniline: Similar structure with a longer alkyl chain.
Uniqueness: 3-Chloro-4-fluoro-N-(propan-2-yl)aniline is unique due to its specific arrangement of halogens and the isopropyl group, which influences its reactivity and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBSKYVOLBOTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.